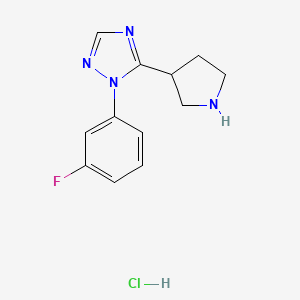

1-(3-fluorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride

Description

1-(3-Fluorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-fluorophenyl group at position 1 and a pyrrolidin-3-yl group at position 3. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name |

1-(3-fluorophenyl)-5-pyrrolidin-3-yl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN4.ClH/c13-10-2-1-3-11(6-10)17-12(15-8-16-17)9-4-5-14-7-9;/h1-3,6,8-9,14H,4-5,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKDKHRBRZAWEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC=NN2C3=CC(=CC=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

A widely adopted method involves the cyclocondensation of hydrazine hydrate with formamide or its derivatives. For instance, the patent CN105906575A describes a high-pressure reaction between formic acid esters (e.g., methyl formate), hydrazine hydrate, and ammonium salts (e.g., ammonium chloride) at 120°C (1 hour), yielding 1H-1,2,4-triazole with >90% efficiency. The mechanism proceeds via formamide intermediates, which undergo nucleophilic addition and cyclodehydration. Adapting this method, the triazole core could be functionalized in subsequent steps.

Microwave-Assisted Cyclization

Modern techniques leverage microwave irradiation to accelerate triazole formation. Lim et al. demonstrated that reacting succinic anhydride with aminoguanidine hydrochloride under microwave conditions (150°C, 20 minutes) yields 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. While this pathway targets amide derivatives, it highlights the utility of microwave irradiation in enhancing reaction rates and yields for triazole syntheses.

Functionalization with the 3-Fluorophenyl Group

Introducing the 3-fluorophenyl substituent typically occurs via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.

Nucleophilic Aromatic Substitution

A synthesis of 1-fluoro-2-methoxy-4-nitrobenzene (analogous to the target’s aryl group) involved reacting 3-methyl-1H-1,2,4-triazole with a fluorinated nitroarene in DMF at 85°C for 16 hours. Applying this strategy, 3-fluorophenyl halides (e.g., 1-bromo-3-fluorobenzene) could react with a pre-formed triazole-pyrrolidine intermediate under basic conditions (K2CO3, DMF).

Buchwald-Hartwig Amination

Incorporation of the Pyrrolidin-3-yl Moiety

The pyrrolidine ring is introduced either as a pre-formed fragment or via in-situ cyclization.

Alkylation of Triazole Intermediates

Reacting a triazole bearing a leaving group (e.g., chloride or tosylate) with pyrrolidin-3-amine under basic conditions (e.g., K2CO3, DMF) could install the pyrrolidine group. This approach mirrors the synthesis of 1-(4-fluorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride, where pyrrolidine derivatives are coupled to the triazole core.

Reductive Amination

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid. For instance, dissolving the compound in ethanol and adding concentrated HCl (1–2 equivalents) precipitates the hydrochloride salt, which is isolated via filtration or centrifugation.

Comparative Analysis of Synthetic Routes

Optimization and Industrial Considerations

-

Solvent Selection : DMF and ethanol are preferred for their ability to dissolve polar intermediates and facilitate cyclization.

-

Purification : Column chromatography (15–25% EtOAc/hexane) effectively isolates intermediates, while recrystallization from ethanol/water mixtures purifies the final product.

-

Scale-Up : The high-pressure route is industrially viable due to its high yield and minimal waste, whereas microwave methods suit lab-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

1-(3-fluorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position Effects: Fluorophenyl Derivatives

- 1-(4-Fluorophenyl)-5-(pyrrolidin-3-yl)-1H,2,4-triazole hydrochloride (): Structural Difference: Fluorine at the para position (4-fluorophenyl) vs. meta (3-fluorophenyl).

Pharmacologically Active Analogs

- 1-((3-Chloro-4-methyl)-phenyl)-3-methyl-5-(4-methylthio-phenyl)-1H-1,2,4-triazole (): Applications: Demonstrated as a COX-2 inhibitor for anti-inflammatory and analgesic use. This contrasts with the fluorine and pyrrolidine groups in the target compound, which may prioritize hydrogen bonding or charge interactions .

5-(3-Fluorophenyl)-4-methyl-4H-1,2,4-triazole derivatives ():

Agrochemical Intermediates

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects: Fluorine’s electronegativity in the 3-fluorophenyl group may enhance dipole interactions in target binding compared to non-halogenated analogs .

- Solubility : The hydrochloride salt in the target compound likely improves aqueous solubility over neutral analogs like methylthio derivatives .

- Biological Activity : COX-2 inhibitory activity in chloro/methylthio analogs suggests the target compound could be optimized for similar pathways .

Biological Activity

1-(3-fluorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride is a triazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in various therapeutic areas, including antimicrobial, antifungal, and anticancer activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following IUPAC name:

- IUPAC Name : 1-(3-fluorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride

The molecular formula is , with a molecular weight of approximately 250.71 g/mol. The presence of the triazole ring is significant for its biological activity as it allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may modulate the activity of key proteins involved in cellular processes, which can lead to various pharmacological effects. The exact mechanisms are still under investigation but may involve:

- Enzyme Inhibition : The triazole ring can interact with the active sites of enzymes, potentially inhibiting their function.

- Receptor Binding : The compound may bind to specific receptors in the body, influencing signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

Research has indicated that 1-(3-fluorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Candida albicans | 32.0 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Antifungal Activity

The compound has also shown promising antifungal activity against several fungal pathogens. In vitro studies reported MIC values indicating effective inhibition of fungal growth:

| Fungal Pathogen | MIC (µg/mL) |

|---|---|

| Aspergillus niger | 10.0 |

| Cryptococcus neoformans | 20.0 |

This highlights its potential application in treating fungal infections.

Anticancer Activity

Recent investigations into the anticancer properties of this triazole derivative have yielded encouraging results. In vitro assays conducted on various cancer cell lines demonstrated cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.6 |

| A549 (Lung Cancer) | 12.3 |

| HCT116 (Colon Cancer) | 6.2 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as increased expression of pro-apoptotic proteins and activation of caspases.

Case Studies and Research Findings

Several studies have explored the biological activities and mechanisms associated with this compound:

- Study on Antimicrobial Properties : A comprehensive evaluation was performed on various bacterial strains where the compound exhibited superior activity compared to traditional antibiotics .

- Antifungal Efficacy Assessment : In vitro studies highlighted its effectiveness against clinically relevant fungal strains, suggesting a potential role in treating opportunistic infections .

- Anticancer Mechanisms : Research indicated that treatment with this triazole derivative led to significant cell cycle arrest and apoptosis in cancer cell lines through modulation of key signaling pathways .

Q & A

Q. What are the recommended synthetic routes for 1-(3-fluorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride?

Methodology :

- Step 1 : Prepare the triazole core via cyclization of acylhydrazines. For example, react 3-fluorophenylhydrazine hydrochloride with a pyrrolidinyl-substituted carbonyl intermediate (e.g., pyrrolidin-3-yl-acetamidate) in the presence of a base like triethylamine (Et₃N) in chloroform .

- Step 2 : Purify the intermediate triazole product using column chromatography.

- Step 3 : Convert the free base to the hydrochloride salt by treating with HCl gas or concentrated hydrochloric acid in a solvent like ethanol, followed by recrystallization .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodology :

- ¹H/¹³C-NMR : Confirm regiochemistry and substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) .

- LC-MS : Verify molecular weight (e.g., [M+H]⁺ ion) and purity (>95% by HPLC).

- Elemental Analysis : Validate empirical formula (e.g., C₁₂H₁₄ClFN₄) with ≤0.4% deviation .

Q. What are the potential pharmacological targets based on structural analogs?

Methodology :

- COX-2 Inhibition : Compare with 5-aryl-1,2,4-triazole derivatives showing anti-inflammatory activity (e.g., IC₅₀ values <1 μM) .

- Kinase Inhibition : Screen against TrkA kinase using biochemical assays, referencing structurally similar fluorophenyl-pyrrolidine-triazole compounds .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR) or TrkA (PDB: 4AOJ). Optimize binding poses by adjusting pyrrolidine substituents .

- ADME Prediction : Employ SwissADME to assess bioavailability, blood-brain barrier permeability, and metabolic stability .

Q. What crystallographic methods are suitable for determining its structure?

Methodology :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water). Use SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) to resolve fluorine and chloride positions .

- Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for pseudo-merohedral twinning common in triazole derivatives .

Q. How to design experiments to resolve conflicting data in pharmacological assays?

Methodology :

- Dose-Response Replication : Perform triplicate assays (e.g., COX-2 inhibition at 0.1–100 μM) to assess reproducibility.

- Off-Target Screening : Use a kinase panel (e.g., Eurofins KinaseProfiler) to rule out non-specific interactions .

Q. How to optimize the compound’s pharmacokinetic properties using SAR studies?

Methodology :

Q. What strategies can be employed for regioselective functionalization of the triazole ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.